7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-(METHYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C23H24ClN5O4. This compound is part of the purine family and is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl group, and a methylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-(METHYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 3-methyl-8-(methylamino)-1H-purine-2,6-dione under specific conditions to yield the final product .
Chemical Reactions Analysis
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-(METHYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-(METHYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-(METHYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-(METHYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-(CYCLOHEXYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has a cyclohexylamino group instead of a methylamino group, which may result in different chemical and biological properties.
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-[(2-PHENYLETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound features a phenylethylamino group, potentially altering its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H18ClN5O4 |
---|---|
Molecular Weight |
379.80 g/mol |
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C16H18ClN5O4/c1-18-15-19-13-12(14(24)20-16(25)21(13)2)22(15)7-10(23)8-26-11-5-3-9(17)4-6-11/h3-6,10,23H,7-8H2,1-2H3,(H,18,19)(H,20,24,25) |
InChI Key |
ITUNHDZOLRREKF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.